N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine

Description

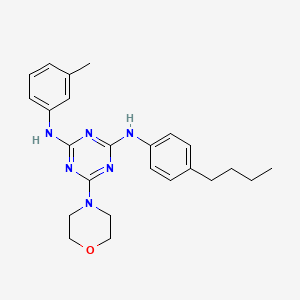

N²-(4-Butylphenyl)-6-morpholino-N⁴-(m-tolyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core with three distinct substituents:

- N²: 4-Butylphenyl group (C₁₀H₁₃), contributing significant lipophilicity.

- N⁴: m-Tolyl group (C₇H₇; meta-methylphenyl), providing moderate electron-donating effects.

Its molecular formula is C₂₄H₂₉N₆O (MW: 417.53 g/mol). The compound’s structural design balances lipophilicity (via the butyl chain) and polarity (via morpholino), making it relevant for pharmacological or material science applications .

Properties

IUPAC Name |

4-N-(4-butylphenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O/c1-3-4-7-19-9-11-20(12-10-19)25-22-27-23(26-21-8-5-6-18(2)17-21)29-24(28-22)30-13-15-31-16-14-30/h5-6,8-12,17H,3-4,7,13-16H2,1-2H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMILMYYKRSVBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The process often includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, the reaction might involve the use of hydrosilanes as reducing agents in the presence of catalysts like IPr (N-heterocyclic carbene) to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production. The use of advanced purification techniques like column chromatography and recrystallization would be essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazine core, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents include hydrosilanes for reduction, alkyl halides for substitution, and oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazine core.

Scientific Research Applications

N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and analogous triazines:

Key Structural Insights

- Electronic Effects :

- Synthetic Flexibility : Chloro-substituted triazines (Ev2, Ev5) serve as intermediates for further modifications, whereas the target and Ev6 represent advanced derivatives with optimized substituents .

Biological Activity

N2-(4-butylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. This compound is characterized by its complex structure, which includes a triazine core with various substituents that may influence its biological activity. The molecular formula indicates a substantial molecular weight of approximately 404.5 g/mol, suggesting the potential for diverse interactions within biological systems.

Research on the specific biological mechanisms of this compound is limited. However, compounds within the triazine class have shown significant promise in various therapeutic applications. For instance, similar 1,3,5-triazine-2,4-diamines have been documented to exhibit activities against multiple biological targets:

- Enzymatic Inhibition : These compounds have been found to inhibit cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases .

- Receptor Binding : They also show binding affinity to central nervous system (CNS) receptors including serotonin and adenosine receptors .

Potential Therapeutic Applications

The structural characteristics of this compound suggest potential applications in:

- Cancer Therapy : Due to its ability to inhibit key enzymes involved in tumor progression.

- CNS Disorders : Its interaction with CNS receptors may offer pathways for treating conditions such as depression or anxiety.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N2-(3-chlorophenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | Chlorophenyl and methoxy groups | Different halogen substitution |

| N2-(3-fluorophenyl)-N4-(3-hydroxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | Hydroxyphenyl group | Hydroxide functional group |

| N2-(butyloxyphenyl)-N4-(fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | Butyloxy instead of butyl | Different ether functionality |

This table illustrates how variations in substituents can lead to differing biological profiles and potential therapeutic uses.

Case Studies

While specific case studies on this compound are not available in the literature reviewed, studies on related compounds provide insights into their potential effects. For example:

- Inhibition Studies : Inhibitory assays on similar triazines have demonstrated effective inhibition of key cancer-related enzymes .

- Receptor Interaction : Research has indicated that certain triazines can modulate neurotransmitter receptor activity in animal models .

These findings underscore the importance of further research into the specific biological activities of this compound to elucidate its full therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.